3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one
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Overview
Description
Scientific Research Applications
Drug Delivery and Encapsulation
- Encapsulation in Water-Soluble Metalla-Cages : Pyrenyl derivatives, including those similar to 3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one, have been encapsulated in water-soluble metalla-cages for drug delivery. These compounds demonstrate increased cytotoxicity against human ovarian cancer cells compared to the empty cage, suggesting potential in targeted cancer therapy (Mattsson et al., 2010).
Extraction and Separation Processes
- Selective Extraction of Americium(III) : Certain hydrophobic nitrogen heterocyclic reagents, structurally related to this compound, have been found effective in separating americium(III) from europium(III) in nitric acid. This indicates a potential application in nuclear waste management and rare earth element recovery (Hudson et al., 2006).
Molecular Structures and Properties
- Crystal Structure Analysis : Studies on compounds structurally similar to this compound have helped in understanding the molecular structures and properties of various nitrogen-containing heterocycles. These insights are crucial in fields like materials science and pharmaceutical chemistry (Jeon et al., 2013), (Jeon et al., 2015).
Corrosion Inhibition
- Corrosion Inhibitors for Mild Steel : Derivatives of triazoles, which are structurally similar to the compound , have shown effectiveness as corrosion inhibitors for mild steel in acidic media. This has implications for the protection of industrial equipment and infrastructure (Ma et al., 2017).
Interaction with Biomolecules
- Binding with Proteins and DNA : The molecular interactions of compounds related to this compound with biomolecules like proteins and DNA are being studied. This research aids in the development of new drugs and understanding of biological processes (Wang & Hobza, 2008).
Synthesis of Novel Compounds
- Synthesis of Novel Molecules : The structural features of such compounds are being explored for the synthesis of new molecules with potential applications in various fields like materials science, drug development, and organic chemistry (Branowska, 2004), (Lu et al., 2008).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various biological targets, such as enzymes involved in biochemical pathways .
Mode of Action
It has been suggested that the compound may undergo a region-selective visible light-mediated denitrogenative olefin insertion to obtain 3-substituted indolones . This process is compatible with activated terminal olefins and cyclic α,β-unsaturated esters and ketones, and it has a broad functional group tolerance for N-substitution of 1,2,3-benzotriazin-4(3H)-one .
Result of Action
The compound’s potential to form 3-substituted indolones suggests it may have a role in the synthesis of many bioactive molecules and natural products .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may be involved in reactions mediated by nitrogen .
Molecular Mechanism
The molecular mechanism of action of 3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one is not well-defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Properties
IUPAC Name |
3-(pyridin-2-ylmethyl)-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c18-13-11-6-1-2-7-12(11)15-16-17(13)9-10-5-3-4-8-14-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVNUQMTZNOTHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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